5-(N-tert-Butyl)amiloride falls under the category of guanidine derivatives. It is structurally related to amiloride, which is classified as an antihypertensive agent and a diuretic. The addition of the tert-butyl group alters its interaction with biological targets, potentially enhancing its therapeutic profile.
The synthesis of 5-(N-tert-Butyl)amiloride typically involves a multi-step process starting from amiloride or its derivatives. One common method includes:
For instance, a recent study demonstrated the synthesis of various amiloride derivatives, including 5-(N-tert-Butyl)amiloride, through modifications at the C(5) position, emphasizing the importance of optimizing reaction conditions for yield and purity .
The molecular structure of 5-(N-tert-Butyl)amiloride can be represented as follows:
The presence of chlorine in its structure contributes to its biological activity by influencing solubility and binding interactions with target proteins .
5-(N-tert-Butyl)amiloride can participate in various chemical reactions typical for amiloride derivatives:
These reactions are crucial for developing analogs with improved pharmacological properties.
The mechanism of action for 5-(N-tert-Butyl)amiloride primarily involves inhibition of epithelial sodium channels (ENaC). By blocking these channels in renal tubules, the compound reduces sodium reabsorption, leading to increased potassium retention and diuresis.
Research has shown that modifications at the C(5) position significantly affect the binding affinity to ENaC. Specifically, derivatives with higher lipophilicity tend to demonstrate enhanced potency against sodium transport .
These properties are critical for understanding how the compound behaves in biological systems and how it can be formulated for therapeutic use.
5-(N-tert-Butyl)amiloride has potential applications in various scientific fields:
5-(N-tert-Butyl)amiloride (chemical name: 3-amino-5-(tert-butylamino)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide) represents a structurally modified derivative of the potassium-sparing diuretic amiloride, distinguished by the introduction of a tert-butyl substituent at the C(5) position of the pyrazine ring. This modification generates a molecule with the molecular formula C10H16ClN7O and a molecular weight of 285.73 g/mol . The compound is registered under CAS number 1152-29-0 and features the canonical SMILES notation CC(C)(C)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N, which precisely defines its atomic connectivity .
The core structure preserves amiloride's fundamental pharmacophore: a 6-chloropyrazine ring with a guanidine moiety at the C(2) position and a carboxamide group at C(2). The critical structural alteration involves substitution of the hydrogen at the C(5) amino group with a bulky tert-butyl group (-C(CH3)3). This modification significantly increases the molecule's lipophilicity compared to the parent amiloride, as evidenced by its calculated partition coefficient (log P) of 2.46 [8]. X-ray crystallographic analyses of structurally analogous tert-butyl compounds reveal that the tert-butyl group adopts a conformation perpendicular to the pyrazine ring, minimizing steric clashes while enhancing hydrophobic surface area [4]. This structural feature profoundly influences the molecule's physicochemical behavior, including improved membrane permeability and altered interactions with biological targets compared to amiloride [8].
Table 1: Structural and Physicochemical Properties of 5-(N-tert-Butyl)amiloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C10H16ClN7O | Defines elemental composition and molecular weight (285.73 g/mol) |
CAS Number | 1152-29-0 | Unique chemical identifier |
IUPAC Name | 3-amino-5-(tert-butylamino)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | Systematic chemical nomenclature |
Canonical SMILES | CC(C)(C)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | Standardized representation of molecular structure |
Calculated log P | 2.46 | Indicates increased lipophilicity vs. amiloride (log P = -0.89) [8] |
Key Modification Site | C(5) position of pyrazine ring | Location of tert-butyl substitution |
The synthesis of 5-(N-tert-Butyl)amiloride exemplifies strategic modifications of the guanidine-containing amiloride scaffold. Synthesis typically employs amiloride or its protected derivatives as starting materials, leveraging the reactivity of the C(5) amino group. The primary route involves nucleophilic displacement reactions where the C(5) amine reacts with tert-butyl isocyanate or electrophilic tert-butylating agents . This reaction proceeds via an addition-elimination mechanism, where the nucleophilic primary amine attacks the electrophilic carbon of the isocyanate, forming a urea intermediate that can undergo rearrangement or further modification to install the tert-butylamino group.
The preservation of the C(2) guanidine moiety is paramount during synthesis, as its integrity is crucial for biological activity. Research demonstrates that modifications removing one nitrogen from the guanidine group (e.g., conversion to aminopyrimidine) result in drastic reductions (3-23 fold) in cytotoxic potency against cancer cell lines, underscoring the essential nature of the tri-substituted guanidine for bioactivity [8]. Alternative guanidine formation strategies include:
For 5-(N-tert-Butyl)amiloride, the direct modification of the pre-formed amiloride core at C(5) using tert-butyl isocyanate remains the most efficient and widely adopted pathway, avoiding the complexities of constructing the guanidine post-modification .
The tert-butyl group (-C(CH3)3) imparts critical steric, electronic, and hydrophobic properties that define the behavior and efficacy of 5-(N-tert-Butyl)amiloride. Its influence manifests in three primary domains:
Steric Protection and Conformational Stability: The bulky tert-butyl group creates significant 1,3-diaxial interactions in hypothetical axial conformers, forcing the substituent into a stable equatorial orientation in solution and when bound to biological targets. This conformational bias ("anancomeric effect") reduces rotational freedom around the C(5)-N bond and stabilizes the bioactive conformation. The high A-value (4.7 kcal mol-1) quantifies the substantial energy difference favoring the equatorial conformation, contributing to metabolic stability by shielding the adjacent C-N bond from enzymatic hydrolysis [4].
Enhanced Lipophilicity and Membrane Interaction: The hydrophobic tert-butyl group dramatically increases the molecule's partition coefficient (log P = 2.46 for 5-(N-tert-Butyl)amiloride versus -0.89 for amiloride). This elevated log P correlates strongly with improved cellular uptake and cytotoxic potency (IC50 = 5-13 µM) against breast cancer cell lines compared to less lipophilic analogs [8]. The enhanced membrane permeability facilitates access to intracellular targets, particularly lysosomes, which are implicated in its tumor-selective cytotoxic mechanism [8].
Electronic and Hydrogen-Bonding Modulation: While primarily steric, the tert-butyl group exerts moderate electron-donating effects (+I effect) via the alkyl chains. The Hammett parameter (σp) for the -OC(CH3)3 group is -0.29, indicating weak electron donation. When directly attached to nitrogen as in 5-(N-tert-Butyl)amiloride, this effect subtly influences the electron density of the pyrazine ring and the basicity of the C(2) guanidine group. Furthermore, the tert-butyl group cannot participate in hydrogen bonding, directing intermolecular interactions solely through the guanidine and carboxamide groups, potentially enhancing target specificity [4] [8].
Table 3: Impact of tert-Butyl Group on Key Properties vs. Other Amiloride Derivatives
Derivative | Substituent at C(5) | log P | IC50 (µM) in MDA-MB-231 | Key Property Influence |
---|---|---|---|---|
Amiloride | -NH2 | -0.89 | 148 - 995 | High polarity; low membrane permeability |
Benzamil | -NH-C6H5 | ~1.5* | ~40* | Moderate lipophilicity; aromatic interactions |
HMA | -N(CH2)6 | ~2.0* | 15 - 35 | Flexible lipophilic chain; moderate potency |
5-(N-tert-Butyl)amiloride (LLC1) | -NH-C(CH3)3 | 2.46 | 5 - 13 | High steric bulk; optimal lipophilicity; max potency |
Compound 10,357 | -CH2CH2C6H5 | 2.88 | 9 - 17 | Highest lipophilicity; potential solubility issues |
*Estimated from biological data and structural similarity [8].
The strategic incorporation of the tert-butyl group thus represents a successful approach to optimizing the amiloride scaffold, balancing enhanced lipophilicity for improved cellular delivery with sufficient steric bulk to confer metabolic stability and conformational preference, ultimately translating to superior biological activity profiles in preclinical models [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0